2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride
Overview
Description
2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride is a potent chemical compound with diverse applications in scientific research. It has a CAS number of 1824062-23-8 .
Molecular Structure Analysis
The molecular formula of this compound is C7H15ClN2OS2 . The molecular weight is 242.79 . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242.79 and a molecular formula of C7H15ClN2OS2 . Other properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One significant application of related compounds involves the synthesis of new and interesting 2-amino-4-(N-substituted)imino-4,5-dihydrothiazoles, showcasing the versatility of thiazole derivatives in creating heterocyclic compounds with potential biological activities. This synthesis is achieved through reactions involving thiourea or thiourea hydrochloride with N-alkyl or N,N-dialkyl-N′-p-toluenesulfonyl-α-chloroacetamidines, highlighting the role of thiazole derivatives in organic synthesis and the development of new chemical entities (Abdelaal & Bauer, 1988).
Chemical Reaction Studies
Research on the reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with ethyl and isopropyl alcohols in the presence of NEt3 led to derivatives of 4,5-dihydrothiazole, illustrating the compound's utility in exploring reactions that yield thiazole derivatives. This study not only extends the chemical repertoire of thiazole-based reactions but also contributes to the understanding of reaction mechanisms involving sulfur-nitrogen heterocycles (Furin et al., 1998).
Formation of Reagent-Selective Products
The compound's derivatives have been used to investigate the formation of a variety of products with different reagents, emphasizing its role in the selective synthesis of chemical products. This research highlights the compound's utility in producing diverse chemical structures through reactions with various nucleophiles, which is crucial for the development of novel compounds with specific characteristics (Saravanan, Mohan, & Muthusubramanian, 2011).
Properties
IUPAC Name |
2-[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethoxy]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS2.ClH/c8-1-3-10-4-6-12-7-9-2-5-11-7;/h1-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNIHUWBQQJXQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCCOCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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